5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine
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Overview
Description
5PAM523 is a synthetic organic compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5 receptor). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of schizophrenia and cognitive-deficit-associated disorders .
Chemical Reactions Analysis
5PAM523 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5PAM523 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mGlu5 receptor and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of the mGlu5 receptor in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and cognitive-deficit-associated disorders.
Industry: It is used in the development of new pharmacological agents targeting the mGlu5 receptor.
Mechanism of Action
5PAM523 exerts its effects by binding to the mGlu5 receptor and enhancing its response to the neurotransmitter glutamate. This positive allosteric modulation leads to increased receptor activity, which in turn affects various signaling pathways in the central nervous system. The molecular targets and pathways involved include the modulation of calcium release and the activation of downstream signaling cascades .
Comparison with Similar Compounds
5PAM523 is unique compared to other positive allosteric modulators of the mGlu5 receptor due to its specific structural features and pharmacokinetic properties. Similar compounds include:
5PAM916: This compound is more potent than 5PAM523 and has a longer half-life and better brain penetration.
Bis-phenyl-substituted 1H-imidazol-2-yl: This compound has a similar core structure and is used for similar therapeutic applications.
(1,2,4)triazol-1-yl: Another compound with a similar core structure and therapeutic potential.
These compounds share similar mechanisms of action but differ in their potency, pharmacokinetics, and specific applications.
Properties
Molecular Formula |
C20H18F2N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[(2R,5S)-5-[5-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H18F2N4O2/c1-12-2-3-14(11-26(12)20(27)13-4-6-15(21)7-5-13)18-24-19(28-25-18)17-9-8-16(22)10-23-17/h4-10,12,14H,2-3,11H2,1H3/t12-,14+/m1/s1 |
InChI Key |
JOBPCEDWVKYVKZ-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=NC=C(C=C4)F |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=NC=C(C=C4)F |
Origin of Product |
United States |
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